
1,8-Cyclopentadecadiyne
Description
1,8-Cyclopentadecadiyne (CAS No. 4722-42-3) is a cyclic hydrocarbon with the molecular formula C₁₅H₂₂ and a molecular weight of 194.15 g/mol . Its structure consists of a 15-membered carbon ring featuring two alkyne (triple bond) groups at the 1,8-positions. This unique diyne configuration confers distinct reactivity and stability compared to other cyclic or linear hydrocarbons.
The compound has been identified in natural product studies, notably in the post-hydrodistilled leaf extract of Callitris columellaris, where it constituted 0.3% of the secondary metabolites .
Q & A
Q. Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 1,8-Cyclopentadecadiyne?
Methodological Answer:
To confirm the molecular structure and purity of this compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify diyne protons and carbon environments.
- Infrared (IR) Spectroscopy : Detect characteristic alkyne C≡C stretches (~2100–2260 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using UV detection, as demonstrated for structurally similar compounds like 1,8-ANS .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for cyclododecane analogs .
- Waste Disposal : Collect residues in sealed containers to avoid environmental release, following protocols for cyclic hydrocarbons .
- Emergency Measures : Implement safety showers and eyewash stations, as outlined in SDS guidelines for similar compounds .
Q. Advanced: How can computational methods like DFT predict this compound’s reactivity in cycloaddition reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate adsorption energies and electron density maps to model interactions with substrates, as applied to 1,8-DHAQ .
- Molecular Dynamics (MD) : Simulate reaction pathways under varying temperatures and solvents to optimize regioselectivity .
- Benchmarking : Compare computed thermodynamic parameters (e.g., Gibbs free energy) with experimental data from spectrofluorometric studies .
Q. Advanced: How should researchers resolve contradictions in experimental data for this compound’s thermal stability?
Methodological Answer:
- Statistical Analysis : Apply multivariate methods (e.g., PCA) to identify variables influencing stability, as used in rosemary oil studies .
- Replicate Experiments : Conduct triplicate trials under controlled conditions (e.g., inert atmosphere) to isolate degradation factors .
- Error Analysis : Quantify uncertainties using standard deviations and confidence intervals, aligning with guidelines for chemical data reporting .
Q. Basic: What synthetic routes are reported for this compound, and how can yields be optimized?
Methodological Answer:
- Cyclization Strategies : Adapt methods from 1,8-dihydroxyanthraquinone synthesis, such as acid-catalyzed cyclization of linear diynes .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) to enhance regioselectivity and reduce byproducts.
- Yield Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent polarity) and analyze via ANOVA .
Q. Advanced: How can researchers design a robust study to assess this compound’s environmental toxicity?
Methodological Answer:
- Sample Size Calculation : Collaborate with statisticians to determine minimum sample sizes using pilot data and effect size estimates .
- Ecotoxicological Assays : Follow OECD guidelines for aquatic toxicity testing, similar to cyclododecane studies .
- Data Interpretation : Apply cluster analysis to differentiate toxicity thresholds across species, as demonstrated for 1,8-cineole .
Q. Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Achieve ppm-level sensitivity in biological samples .
- Calibration Curves : Prepare standards in matrices mimicking real samples (e.g., soil, plasma) to account for matrix effects .
- Quality Control : Include blanks and spikes to validate recovery rates and limit detection thresholds .
Q. Advanced: How can machine learning enhance the prediction of this compound’s physicochemical properties?
Methodological Answer:
- Feature Engineering : Use molecular descriptors (e.g., topological indices, logP) to train models for property prediction .
- Cross-Validation : Apply k-fold validation to ensure model generalizability across diverse datasets .
- Benchmarking : Compare ML predictions with DFT-calculated properties (e.g., solubility, melting point) .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 1,8-Cyclopentadecadiyne and analogous compounds:
Reactivity and Stability
- However, experimental data on its stability under various conditions are lacking.
- Bisabola-1,3,5,7-tetraene (C₁₅H₂₂): Shares the same molecular formula as this compound but features conjugated double bonds instead of alkynes. This structural difference likely reduces ring strain and alters photochemical behavior .
- Cyclopentadecanone: The ketone group enables hydrogen bonding and participation in condensation reactions, contrasting with the nonpolar nature of this compound .
Properties
IUPAC Name |
cyclopentadeca-1,8-diyne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYOCFZRCOXMHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC#CCCCCCC#CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197070 | |
Record name | 1,8-Cyclopentadecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-42-3, 4722-42-3 | |
Record name | 1,8-Cyclopentadecadiyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4277-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Cyclopentadecadiyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004722423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Cyclopentadecadiyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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